

# Application Notes and Protocols for SGT-003 in Neuromuscular Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SN003    |           |
| Cat. No.:            | B1663702 | Get Quote |

A Novel Gene Therapy for Duchenne Muscular Dystrophy

#### Introduction:

Initial searches for "SN003" in the context of neuroscience and neuromuscular research did not yield a specific therapeutic agent. However, a closely related designation, SGT-003, represents a promising, next-generation gene therapy candidate for the treatment of Duchenne muscular dystrophy (DMD), a severe neuromuscular disorder. These application notes detail the mechanism, experimental protocols, and available clinical data for SGT-003, providing a comprehensive resource for researchers, scientists, and drug development professionals.

SGT-003 is an investigational gene therapy that utilizes a novel adeno-associated virus (AAV) capsid to deliver a microdystrophin transgene, aiming to address the underlying genetic cause of DMD.[1][2] The therapy is currently being evaluated in the INSPIRE DUCHENNE Phase 1/2 clinical trial.[1][2][3][4][5]

## **Mechanism of Action**

SGT-003 is designed to restore a functional version of the dystrophin protein in muscle cells. Its mechanism is based on the following key components:

 AAV-SLB101 Capsid: A proprietary, next-generation adeno-associated virus capsid rationally designed to target integrin receptors. This design enhances transduction of cardiac and skeletal muscle while reducing liver targeting.[3][6]







- Microdystrophin Transgene: Due to the large size of the full-length dystrophin gene, SGT-003 carries a smaller, engineered version called microdystrophin. This microdystrophin construct is designed to produce a functional protein.[7]
- nNOS Binding Domain: The microdystrophin in SGT-003 uniquely includes the R16/17 domains, which are crucial for localizing neuronal nitric oxide synthase (nNOS) to the muscle membrane.[3] The presence of nNOS is believed to improve blood flow and reduce muscle breakdown and fatigue.[3]

The AAV vector delivers the microdystrophin gene to muscle cells, where it is expressed, leading to the production of the microdystrophin protein. This protein is then localized to the muscle cell membrane, where it is expected to restore the link between the internal cytoskeleton and the extracellular matrix, thereby protecting the muscle from contraction-induced damage.

Signaling and Therapeutic Pathway of SGT-003









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Solid Biosciences Advances Duchenne Gene Therapy with SGT-003 Study -TipRanks.com [tipranks.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Solid Biosciences Reports Positive Initial Clinical Data from Next-Generation Duchenne Gene Therapy Candidate SGT-003 Solid Biosciences Inc. [investors.solidbio.com]
- 4. neurologylive.com [neurologylive.com]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. ajmc.com [ajmc.com]
- 7. parentprojectmd.org [parentprojectmd.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SGT-003 in Neuromuscular Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663702#sn003-for-specific-research-area-e-g-neuroscience-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com